Gatifloxacin Impurity 1
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Overview
Description
Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities in pharmaceutical compounds like Gatifloxacin are critical to identify and quantify to ensure the safety and efficacy of the drug.
Preparation Methods
The preparation of Gatifloxacin Impurity 1 involves synthetic routes that are similar to those used in the synthesis of Gatifloxacin itself. The process typically includes:
Starting Materials: The synthesis begins with the appropriate fluoroquinolone core structure.
Reaction Conditions: Various reaction conditions such as acidic, basic, and neutral hydrolysis are employed. Oxidative hydrolysis is particularly significant as it leads to substantial degradation, forming impurities.
Industrial Production: In industrial settings, high-performance liquid chromatography (HPLC) is often used to monitor and isolate impurities during the production of Gatifloxacin.
Chemical Reactions Analysis
Gatifloxacin Impurity 1 undergoes several types of chemical reactions:
Oxidation: This is a common reaction where the impurity is formed through oxidative degradation.
Hydrolysis: Acidic, basic, and neutral hydrolysis can lead to the formation of this compound.
Common Reagents and Conditions: Reagents such as sodium dihydrogen orthophosphate dihydrate and triethylamine, adjusted to pH 6.5 with orthophosphoric acid, are used in these reactions.
Major Products: The major products formed from these reactions include various degradation products that are structurally related to Gatifloxacin.
Scientific Research Applications
Gatifloxacin Impurity 1 has several scientific research applications:
Chemistry: It is used in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical preparations.
Biology: Research on the biological activity of impurities helps in understanding their potential effects on human health.
Medicine: Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of pharmaceutical drugs.
Industry: In the pharmaceutical industry, monitoring impurities is essential for quality control during drug manufacturing
Mechanism of Action
Comparison with Similar Compounds
Gatifloxacin Impurity 1 can be compared with other impurities and degradation products of fluoroquinolone antibiotics:
Similar Compounds: Levofloxacin, Moxifloxacin, and Ciprofloxacin are other fluoroquinolones that may have similar impurities.
Uniqueness: The specific structure and formation conditions of this compound make it unique compared to impurities of other fluoroquinolones
Properties
CAS No. |
1335198-95-2 |
---|---|
Molecular Formula |
C19H22FN3O5 |
Molecular Weight |
391.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.